molecular formula C16H24N2O B8488885 N-(4-tert-butylphenyl)piperidine-4-carboxamide

N-(4-tert-butylphenyl)piperidine-4-carboxamide

Cat. No.: B8488885
M. Wt: 260.37 g/mol
InChI Key: MBGKYYAIZZVDNB-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical research due to their diverse biological activities

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines .

Mechanism of Action

The mechanism of action of piperidine-4-carboxylic acid-4-t-butylphenyl amide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(4-tert-butylphenyl)piperidine-4-carboxamide stands out due to its specific structural modifications, which enhance its stability and biological activity . The presence of the t-butylphenyl group provides unique steric and electronic properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

N-(4-tert-butylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C16H24N2O/c1-16(2,3)13-4-6-14(7-5-13)18-15(19)12-8-10-17-11-9-12/h4-7,12,17H,8-11H2,1-3H3,(H,18,19)

InChI Key

MBGKYYAIZZVDNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Piperidine-1,4-dicarboxylic acid mono-t-butyl ester (10.6 g) was dissolved in dichloromethane (100 ml), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (8.8 g), t-butylaniline (7.3 ml), and triethylamine (12.9 ml) were added, and the mixture was stirred overnight. The reaction mixture was diluted with ethyl acetate, washed with water, and dried over magnesium sulfate. The solvent was evaporated, a 4N solution (140 ml) of hydrogen chloride in dioxane and dioxane (60 ml) were added to the obtained residue, and the mixture was stirred at room temperature for 2 hours. The solvent was evaporated to give the title compound as a crude product.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
12.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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